molecular formula C17H14N2O4S B8338011 1-[(6-Methoxypyridin-3-yl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde

1-[(6-Methoxypyridin-3-yl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B8338011
M. Wt: 342.4 g/mol
InChI Key: QKSVQAJDXGHHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-Methoxypyridin-3-yl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C17H14N2O4S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

1-(6-methoxypyridin-3-yl)sulfonyl-5-phenylpyrrole-3-carbaldehyde

InChI

InChI=1S/C17H14N2O4S/c1-23-17-8-7-15(10-18-17)24(21,22)19-11-13(12-20)9-16(19)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

QKSVQAJDXGHHJN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 5-phenyl-1H-pyrrole-3-carbaldehyde (171 mg) was dissolved in absolute tetrahydrofuran (20 mL), and sodium hydride (60% in oil, 200 mg) was added at room temperature while stirring. After stirring at the same temperature for 15 min, 15-crown-5 (1.01 mL) was added, and the mixture was further stirred at the same temperature for 15 min. 6-Methoxypyridin-3-ylsulfonyl chloride (623 mg) was added, and the mixture was stirred at the same temperature for 1 hr. The reaction mixture was diluted with ethyl acetate, washed successively with saturated aqueous sodium hydrogencarbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=19:1→1:1) to give the title compound as an oil (yield 59 mg, 17%).
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
1.01 mL
Type
reactant
Reaction Step Three
Quantity
623 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
17%

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